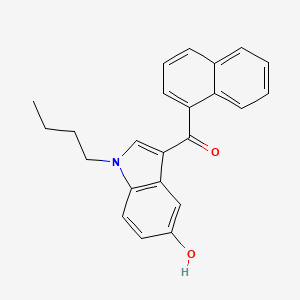

JWH 073 5-hydroxyindole metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

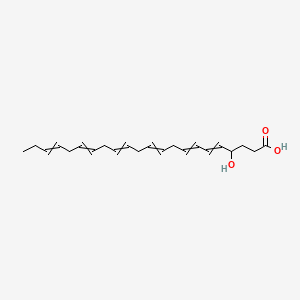

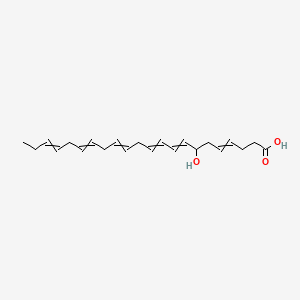

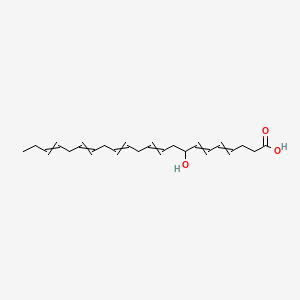

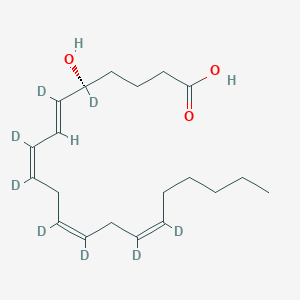

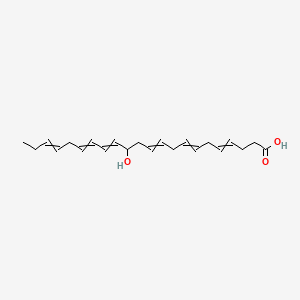

JWH 073 5-hydroxyindole metabolite is a compound derived from the aminoalkylindole WIN 55,212-2 . It is a mildly selective agonist of the central cannabinoid (CB1) receptor . The compound is expected to be a urinary metabolite of JWH 073, based on the metabolism of the closely-related JWH 015 and JWH 018 .

Molecular Structure Analysis

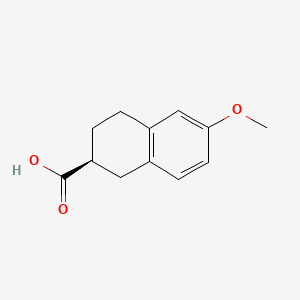

The molecular formula of JWH 073 5-hydroxyindole metabolite is C23H21NO2 . The structure includes a butyl chain attached to an indole group, which is further connected to a naphthalenyl group via a methanone linkage .Physical And Chemical Properties Analysis

The molecular weight of JWH 073 5-hydroxyindole metabolite is 343.4 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 42.2 Ų .Applications De Recherche Scientifique

Analytical Reference Standard

JWH 073 5-hydroxyindole metabolite is used as an analytical reference standard . It is intended for use as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite by GC- or LC-MS .

Forensic Chemistry & Toxicology

This compound is used in the field of forensic chemistry and toxicology . It is particularly useful in the detection and quantification of synthetic cannabinoids in forensic samples .

Cannabinoid Research

JWH 073 5-hydroxyindole metabolite is used in cannabinoid research . It is a mildly selective agonist of the central cannabinoid (CB 1) receptor derived from the aminoalkylindole WIN 55,212-2 .

Synthetic Cannabinoids Research

This metabolite is also used in the research of synthetic cannabinoids . It is one of several synthetic cannabinoids which have been included in smoking mixtures .

Mass Spectrometry Application

JWH 073 5-hydroxyindole metabolite is used in mass spectrometry applications . It is intended for use as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite by GC- or LC-MS .

Drug Abuse Research

This compound is used in the research of drugs of abuse . It is particularly useful in the detection and quantification of synthetic cannabinoids in forensic samples .

Mécanisme D'action

Target of Action

The primary target of the JWH 073 5-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain sensation, mood, and memory .

Mode of Action

JWH 073 5-hydroxyindole metabolite acts as a mildly selective agonist of the CB1 receptor . This means it binds to the CB1 receptor and activates it, leading to changes in the cell’s activity, shape, or function .

Biochemical Pathways

As an agonist of the cb1 receptor, it likely influences theendocannabinoid system , which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 073, suggesting it is excreted in the urine .

Result of Action

The activation of the CB1 receptor by JWH 073 5-hydroxyindole metabolite can lead to various molecular and cellular effects, depending on the specific physiological context. These effects might include changes in pain sensation, mood, and memory .

Safety and Hazards

Propriétés

IUPAC Name |

(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGAGMUTAYXMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017730 |

Source

|

| Record name | JWH-073 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 073 5-hydroxyindole metabolite | |

CAS RN |

1307803-47-9 |

Source

|

| Record name | JWH-073 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)